4-Aminopentan-2-ol

Catalog No.
S685819
CAS No.
13325-12-7
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopentan-2-ol

CAS Number

13325-12-7

Product Name

4-Aminopentan-2-ol

IUPAC Name

4-aminopentan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3

InChI Key

RTFVYTOTESLFBG-UHFFFAOYSA-N

SMILES

CC(CC(C)O)N

Canonical SMILES

CC(CC(C)O)N

The exact mass of the compound 4-Aminopentan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminopentan-2-ol (CAS 13325-12-7) is a highly versatile, branched 1,3-amino alcohol characterized by a five-carbon backbone containing a primary amine attached to a secondary carbon and a secondary hydroxyl group. This specific structural arrangement, which includes two chiral centers at the C2 and C4 positions, makes it a highly sought-after bifunctional building block. In pharmaceutical procurement, it is primarily sourced as a precursor for synthesizing conformationally constrained heterocycles, such as 1,4-oxazepanes or 1,3-oxazines, where its methyl groups dictate critical binding geometries. In materials science, it functions as a specialized chain extender and crosslinker for advanced thermosetting resins, polyurethanes, and microcapsule shells. Its differential reactivity—arising from the steric hindrance around the amine and the secondary nature of the alcohol—provides precise kinetic control during step-growth polymerization, distinguishing it from simpler, linear amino alcohols[1].

Substituting 4-aminopentan-2-ol with generic linear amino alcohols, such as ethanolamine or 5-amino-1-pentanol, fundamentally compromises both molecular design and processability. In medicinal chemistry, linear analogs fail to provide the necessary steric bulk; without the specific C2 and C4 methyl groups of 4-aminopentan-2-ol, the resulting fused ring systems lack the conformational twist required to optimally fill asymmetric protein binding pockets, leading to dramatic drop-offs in target affinity [1]. In polymer and resin manufacturing, substituting with a primary-primary linear amino alcohol (like 5-amino-1-pentanol) removes the differential reactivity between the amine and the secondary alcohol. This lack of kinetic separation often results in premature crosslinking and gelation during prepolymer synthesis. Furthermore, linear substitutes yield highly crystalline, rigid polymer networks, whereas the dual methyl branches of 4-aminopentan-2-ol disrupt chain packing, which is essential for formulating flexible, low-temperature curing powder coatings [2].

Conformational Twisting for Enhanced Target Affinity in MedChem

In the development of tricyclic BCL6 inhibitors, the choice of amino alcohol precursor directly dictates the binding mode of the final drug candidate. When (2S,4S)-4-aminopentan-2-ol is utilized to form the constrained heterocycle, the resulting methyl substitution forces the adjacent structural groups to twist orthogonally. This specific conformational lock significantly enhances shape complementarity within the BTB domain compared to unconstrained derivatives synthesized from simpler amines [1].

Evidence DimensionCellular Target Inhibition (IC50)
Target Compound Data12 nM (NanoBRET assay) using the 4-aminopentan-2-ol derived core
Comparator Or BaselineEthylamine-derived acyclic core (>300-fold weaker biochemical potency)
Quantified Difference50-fold improvement in cellular potency and >300-fold improvement in biochemical potency
ConditionsNanoBRET cellular assay for BCL6 BTB domain engagement

Procuring this specific branched amino alcohol is essential for accessing conformationally locked heterocycles that linear analogs simply cannot form, driving nanomolar potency.

Disruption of Chain Packing for Flexible, Low-Temperature Resins

For advanced powder coatings, particularly those applied to heat-sensitive substrates like medium-density fiberboard (MDF), the crosslinker must provide both reactivity and internal plasticization. 4-aminopentan-2-ol acts as a difunctional reactant with C12-C23 diesters. Its dual methyl branches disrupt the tight interchain hydrogen bonding that typically plagues linear polyamides/polyesters, resulting in an amorphous resin that cures at lower temperatures while maintaining excellent mechanical properties [1].

Evidence DimensionCuring Temperature and Coating Flexibility
Target Compound DataCure temperature of 125-140°C with 160 in-lb impact flexibility
Comparator Or BaselineStandard linear amino alcohol crosslinkers (require >160-180°C to cure effectively without brittle failure)
Quantified DifferenceEnables a 35-40°C reduction in curing temperature while maintaining 5B adhesion and >60 gu gloss
ConditionsElectrostatic powder coating application on heat-sensitive substrates

Buyers formulating coatings for plastics or wood must select 4-aminopentan-2-ol to achieve the necessary flexibility and low-temperature cure profile that linear crosslinkers cannot provide.

Controlled Interfacial Polymerization in Microencapsulation

In the synthesis of core-shell microcapsules (e.g., for perfume or active ingredient encapsulation), the shell's integrity depends on the controlled reaction of polyfunctional amines with isocyanates or anhydrides. 4-aminopentan-2-ol provides differential reactivity: the sterically hindered primary amine reacts rapidly to form the initial polymer network, while the secondary alcohol reacts more slowly. This kinetic staging prevents premature gelation at the interface, allowing for a more uniform, defect-free thermosetting shell compared to highly reactive primary-primary linear amino alcohols[1].

Evidence DimensionPolymerization Control / Shell Uniformity
Target Compound DataStaged crosslinking via secondary alcohol delayed reactivity
Comparator Or Baseline5-amino-1-pentanol (rapid, simultaneous dual-end reactivity)
Quantified DifferencePrevents premature interfacial gelation, yielding stable microcapsule slurries
ConditionsInterfacial polymerization of polyurea/aminoplast microcapsule shells at pH 3.5-7

For industrial scale-up of microcapsules, procuring an amino alcohol with differential reactivity is critical to controlling shell thickness and preventing batch-ruining agglomeration.

Synthesis of Conformationally Constrained Therapeutics

4-aminopentan-2-ol is the optimal precursor for medicinal chemistry programs requiring the synthesis of sterically constrained 1,4-oxazepane or 1,3-oxazine rings. By incorporating the specific methyl branching of this compound, chemists can force orthogonal binding conformations in the resulting drug candidates, which is a proven strategy for maximizing shape complementarity and achieving nanomolar potency in tight protein-protein interaction pockets, such as the BCL6 BTB domain [1].

Low-Temperature Cure Powder Coatings for Heat-Sensitive Substrates

In materials science, this compound is highly suited as a chain extender and crosslinker for formulating powder coatings derived from C12-C23 diesters. Its branched structure disrupts polymer crystallinity, yielding amorphous resins that remain flexible and adhere strongly (5B adhesion) even when cured at low temperatures (125-140°C). This makes it the crosslinker of choice when coating medium-density fiberboard (MDF) or plastics [2].

Core-Shell Microencapsulation of Active Ingredients

For the production of polyurea or aminoplast microcapsules, 4-aminopentan-2-ol serves as a critical interfacial crosslinker. Its differential reactivity—combining a sterically hindered primary amine with a slower-reacting secondary alcohol—allows formulators to control the kinetics of shell formation. This staged reactivity prevents premature gelation and ensures the formation of robust, defect-free shells capable of retaining volatile actives like perfumes without leakage[3].

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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